Product packaging for VUF11211(Cat. No.:CAS No. 906556-51-2)

VUF11211

Cat. No.: B611779
CAS No.: 906556-51-2
M. Wt: 504.5
InChI Key: XQWKNLJIWOTOKT-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VUF11211 is a high-affinity small-molecule ligand belonging to the piperazinyl-piperidine chemical class that acts as a potent and selective inverse agonist for the chemokine receptor CXCR3, a Class A G-protein-coupled receptor (GPCR) . This compound binds to an allosteric transmembrane site on CXCR3, spanning both the minor (TMS1) and major (TMS2) binding pockets, which is distinct from the orthosteric binding site used by endogenous chemokines . With a reported binding affinity (Kd) of 0.65 nM, this compound demonstrates antagonistic and inverse agonist properties, effectively inhibiting receptor activation induced by the native chemokines CXCL11 and suppressing constitutive receptor activity . This compound is an essential pharmacological tool for probing CXCR3 receptor function. Its primary research applications include investigating the role of CXCR3 in T-cell chemotaxis and its contribution to the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers . The compound has been successfully used to study heterologous desensitization of the CXCR4 receptor and to elucidate complex chemokine receptor cross-talk in cellular migration assays, providing insights into immune cell trafficking . Furthermore, its tritiated radiolabeled form, [3H]this compound, serves as a valuable probe in radioligand binding assays for the discovery and characterization of other allosteric modulators of CXCR3 . This product is supplied for research purposes only. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

906556-51-2

Molecular Formula

C26H35Cl2N5O

Molecular Weight

504.5

IUPAC Name

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide

InChI

InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1

InChI Key

XQWKNLJIWOTOKT-QFIPXVFZSA-N

SMILES

ClC1=CC=C(CN2CCC(N3[C@@H](CC)CN(C4=NC=C(C(NCC)=O)C=C4Cl)CC3)CC2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF11211;  VUF-11211;  VUF 11211; 

Origin of Product

United States

Pharmacological Characterization of Vuf11211

Receptor Target Identification and Affinity Studies

Detailed studies have identified the chemokine receptor CXCR3 as the primary target for VUF11211 and have characterized its binding profile and kinetics.

High-Affinity Binding Profile for the Chemokine Receptor CXCR3

This compound exhibits a high affinity for the chemokine receptor CXCR3. Radiolabeled this compound, specifically [(³H)]this compound, has been utilized in radioligand binding studies to assess this affinity. These studies have determined a dissociation constant (Kd) of 0.65 nM for this compound binding to CXCR3 nih.govmedchemexpress.commedchemexpress.com. This low nanomolar Kd value signifies a potent interaction between this compound and its target receptor.

Kinetic Parameters of this compound Binding to CXCR3 (e.g., association and dissociation rates)

The binding of this compound to CXCR3 involves specific kinetic parameters, including association and dissociation rates. Studies using [(³H)]this compound have shown reasonably fast association and dissociation kinetics nih.gov. The association rate constant (kon) for this compound binding to CXCR3 has been determined to be 0.03 minute⁻¹nM⁻¹ nih.gov. The dissociation rate constant (koff) is reported as 0.02 minute⁻¹ nih.gov. From these kinetic parameters, a kinetically derived Kd (koff/kon) can be calculated, which is approximately 0.67 nM, aligning closely with the equilibrium Kd value of 0.65 nM nih.gov.

The kinetic parameters are summarized in the table below:

ParameterValueUnitCitation
Kd (Equilibrium)0.65nM nih.govmedchemexpress.commedchemexpress.com
kon (Association)0.03minute⁻¹nM⁻¹ nih.gov
koff (Dissociation)0.02minute⁻¹ nih.gov
Kd (Kinetic)0.67 (calculated)nM nih.gov

Selectivity Assessment Against Other Chemokine Receptors (e.g., ACKR3, CXCR4)

While this compound demonstrates high affinity for CXCR3, its selectivity against other related chemokine receptors, such as ACKR3 (CXCR7) and CXCR4, has also been assessed. This compound shows a lower affinity for human ACKR3 (hACKR3) compared to its affinity for CXCR3, with a reported pIC50 value of 4.7 ± 0.2 for hACKR3 biorxiv.org. This indicates that this compound is significantly less potent at ACKR3 than at CXCR3 biorxiv.org. Studies involving competition binding experiments with a radiolabeled ACKR3 ligand and a panel of chemokine receptor ligands, including this compound and known CXCR4 ligands, further support the differential activity of this compound at ACKR3 compared to its potent activity at CXCR3 and the activity of CXCR4 ligands biorxiv.org. While direct comparative data for CXCR4 affinity of this compound were not extensively detailed in the provided snippets, the focus of this compound as a high-affinity CXCR3 ligand in the context of these comparative studies suggests a preference for CXCR3 over ACKR3 and potentially other chemokine receptors like CXCR4.

Functional Modulatory Properties of this compound at CXCR3

Beyond its binding characteristics, this compound exhibits specific functional properties at the CXCR3 receptor, notably its classification as an inverse agonist and its allosteric mechanism of action.

Classification as an Inverse Agonist at Constitutively Active CXCR3 Mutants

This compound is classified as an inverse agonist at constitutively active mutants of CXCR3 nih.govmedchemexpress.commedchemexpress.compatsnap.comevitachem.comresearchgate.netresearchgate.net. Inverse agonists reduce the basal activity of a receptor that is constitutively active, meaning it exhibits signaling activity even in the absence of a ligand. This property of this compound highlights its ability to not only block agonist binding but also to suppress the inherent activity of CXCR3, particularly in mutated forms that display constitutive signaling.

Allosteric Mechanism of Action on CXCR3 Receptor Activation and Signaling

Accumulating evidence suggests that this compound functions through an allosteric mechanism at the CXCR3 receptor nih.govmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.netnih.govresearchgate.netsemanticscholar.org. Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site where endogenous ligands bind. This binding event induces a conformational change in the receptor that affects the binding and/or efficacy of orthosteric ligands. This compound, belonging to the piperazinyl-piperidine class of compounds, is described as a small-molecule allosteric ligand for CXCR3 nih.govnih.gov. Studies suggest that this compound binds to a different population of CXCR3 conformations compared to CXCR3 agonists nih.govresearchgate.netresearchgate.net. This allosteric binding site is located within the transmembrane region of CXCR3 nih.gov. The allosteric modulation by this compound impacts CXCR3 receptor activation and downstream signaling, contributing to its observed inverse agonism.

Differential Binding and Functional Effects Compared to Orthosteric Agonists

A key characteristic of allosteric ligands like this compound is that their effects can be dependent on the orthosteric probe used. nih.govpatsnap.comresearchgate.netresearchgate.netcore.ac.ukresearchgate.net this compound appears to bind to a different population of CXCR3 conformations when compared to orthosteric CXCR3 agonists such as CXC chemokine ligand 11 (CXCL11), VUF11418, and VUF10661. nih.govresearchgate.net This suggests that this compound interacts with a site distinct from the orthosteric binding site where endogenous chemokines bind. core.ac.uk While orthosteric ligands typically bind to the extracellular surface and the top of transmembrane helices, small-molecule allosteric ligands often interact with transmembrane domains or intracellular pockets. researchgate.netmedkoo.comacs.org this compound is described as extending from a minor pocket into a major pocket within the transmembrane domains of CXCR3, binding between residues in helices 1, 2, 3, 4, 6, and 7. medkoo.com This differential binding site contributes to its allosteric modulation of the receptor.

Development and Application of Radiolabeled [3H]this compound

The development of a radiolabeled version of this compound, specifically [³H]this compound, has been instrumental in studying CXCR3 pharmacology. nih.govresearchgate.net

Synthetic Methodology for Tritium (B154650) Radiolabeling of this compound

This compound has been synthesized in enantiopure form. nih.gov The radiolabeling of this compound with tritium resulted in [³H]this compound. nih.govresearchgate.netnih.gov While specific detailed synthetic schemes for the tritium radiolabeling of this compound were not extensively detailed in the provided snippets, the synthesis of this compound itself has been reported to follow general synthetic procedures patented by Merck. nih.gov The radiolabeled compound has a high molar activity (38.4 Ci/mmol). nih.gov

Validation of [3H]this compound for Radioligand Binding Assays

[³H]this compound has been validated for use in radioligand binding assays to assess CXCR3 pharmacology. nih.govmedchemexpress.comresearchgate.netpatsnap.comresearchgate.netnih.govunc.edu These studies have shown that [³H]this compound binds saturably to human CXCR3 receptors expressed in cell lines such as HEK293 cells. nih.gov The application of [³H]this compound has been validated with various classes of CXCR3 compounds, including both antagonists and agonists, as well as this compound analogs. nih.govresearchgate.netresearchgate.net Notably, the orthosteric chemokine ligand CXCL10 did not displace the binding of [³H]this compound, which is consistent with this compound binding to an allosteric site. nih.gov The binding parameters determined using [³H]this compound in conventional radioligand binding assays align with expected affinities. nih.gov

Here is a table summarizing key binding parameters of [³H]this compound:

ParameterValueUnit
Kd0.65nM
kon0.03minute⁻¹nM⁻¹
koff0.02minute⁻¹
Molar Activity38.4Ci/mmol

Utility in High-Throughput Screening and Lead Optimization for Allosteric Modulators

The availability of a radiolabeled allosteric ligand like [³H]this compound is valuable for the discovery, characterization, and optimization of allosteric modulators for CXCR3. nih.govresearchgate.netresearchgate.net Radioligand binding assays using [³H]this compound can facilitate the accurate measurement of affinity for allosteric ligands, which can be challenging with orthosteric radioligands. nih.govresearchgate.net Furthermore, this radioligand can be applied in high-throughput screening (HTS) campaigns to identify novel classes of allosteric ligands targeting the CXCR3 receptor. researchgate.netresearchgate.netnih.gov While HTS for allosteric modulators can present challenges, the use of appropriate radiolabeled allosteric ligands can aid in overcoming these difficulties and accelerate the lead optimization process. researchgate.netnih.gov

Molecular Interactions and Binding Mechanism of Vuf11211 with Cxcr3

Structure-Activity Relationship (SAR) Studies of VUF11211 Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its ability to bind to and modulate the CXCR3 receptor. These studies involve synthesizing a series of compounds structurally related to this compound and evaluating their pharmacological activity. The insights gained from SAR studies are often used in conjunction with computational modeling to refine understanding of ligand-receptor interactions and guide the design of novel, more potent, or selective compounds.

Elucidation of Key Pharmacophores and Structural Determinants for CXCR3 Affinity and Efficacy

Key pharmacophores and structural determinants for the affinity and efficacy of this compound and its analogs at CXCR3 have been investigated. While specific detailed pharmacophore models for this compound itself were not extensively detailed in the provided results, the general principles of SAR studies on similar CXCR3 ligands highlight the importance of specific chemical features. For instance, studies on other biaryl-type CXCR3 ligands, while agonists, demonstrate that subtle chemical modifications, such as the size or position of a halogen atom on an aryl ring, can significantly impact efficacy, suggesting the importance of specific spatial and electronic features for interaction with the binding site. acs.org

This compound is described as having a rigid elongated structure containing two basic groups, which likely contribute to its interactions within the CXCR3 binding pocket. nih.gov The piperazinyl-piperidine scaffold is a core structural element of this compound and related compounds that have been explored in SAR studies. nih.govnih.gov The high affinity of this compound for CXCR3 (Kd = 0.65 nM) underscores the favorable interactions mediated by its specific structural features. nih.gov

Impact of Chemical Modifications on this compound's Interaction with CXCR3

Chemical modifications to the this compound structure or related scaffolds have been explored to understand their impact on CXCR3 interaction. For example, a derivative of this compound, compound 1, which was investigated as a potential PET radiotracer, showed high binding affinity (IC50 = 0.8 nM for CXCR3A and 0.31 nM for CXCR3B), indicating that certain modifications can maintain or even enhance affinity. nih.gov However, the ethylamide part of this compound was noted as metabolically labile, suggesting that modifications in this region could be explored to improve metabolic stability while retaining favorable binding. nih.gov

Studies involving radiolabeled this compound, specifically [(3)H]-VUF11211, have been used to assess the pharmacological properties of this compound analogs and other CXCR3 compounds. nih.govresearchgate.netbeilstein-journals.org These experiments validate the application of this compound and its derivatives as tools for studying CXCR3 pharmacology. nih.govresearchgate.net The observation that this compound binds to a different population of CXCR3 conformations compared to certain agonists also suggests that chemical modifications could potentially alter the specific receptor conformations that a ligand stabilizes. nih.govresearchgate.net

Computational Modeling and Structural Insights

Computational modeling techniques have been instrumental in providing structural insights into how this compound interacts with the CXCR3 receptor at the molecular level. Given the lack of experimentally determined crystal structures for CXCR3 bound to small molecules like this compound, computational approaches offer valuable predictions about binding poses and key interaction residues.

Homology Modeling of the CXCR3 Receptor-VUF11211 Complex

Homology modeling has been widely used to generate three-dimensional models of the CXCR3 receptor, often utilizing the crystal structures of related chemokine receptors, such as CXCR4, as templates. nih.govcore.ac.uknih.govqmul.ac.uktandfonline.com These models provide a structural framework for understanding ligand binding. The homology model of CXCR3, based on templates like the CXCR4 crystal structure (e.g., PDB ID: 3ODU), allows for the prediction of the transmembrane bundle and potential ligand binding pockets. nih.govqmul.ac.uk

The binding pose of this compound within the CXCR3 homology model is then optimized through techniques like energy minimization to refine the predicted interaction geometry. core.ac.uk These models are crucial for visualizing how this compound fits into the receptor's binding site and identifying the specific amino acid residues it is likely to interact with.

Molecular Docking Studies and Prediction of this compound Binding Modes

Molecular docking studies are employed to predict the preferred binding modes and poses of this compound within the modeled CXCR3 binding site. core.ac.ukacs.orgtandfonline.comnih.gov Docking algorithms explore various possible orientations and conformations of the ligand within the receptor pocket and score them based on predicted binding energy.

Docking studies, often guided by experimental data such as site-directed mutagenesis results, predict that this compound binds in an allosteric site within the transmembrane region of CXCR3. nih.govnih.govcore.ac.uk The predicted binding modes show this compound interacting with residues in multiple transmembrane helices, consistent with its observed binding spanning both the minor and major pockets. medkoo.comnih.govcore.ac.uk

Analysis of this compound Engagement within Transmembrane Minor and Major Pockets

Analysis of computational models and supported by site-directed mutagenesis experiments reveals that this compound engages with residues in both the transmembrane minor and major pockets of CXCR3. medkoo.comnih.govcore.ac.ukacs.org The minor pocket is typically formed by helices 1, 2, 3, and 7, while the major pocket involves helices 4, 5, and 6, with helices 3 and 7 forming the interface between the two. core.ac.uk

Specifically, this compound has been shown to interact with residues in helices 1 (Y1.39), 2 (W2.60), 3 (F3.32), 4 (D4.60), 6 (Y6.51), and 7 (S7.39, Y7.43). medkoo.comnih.gov This extensive interaction across multiple helices explains its ability to traverse from the minor to the major pocket. medkoo.comnih.gov Site-directed mutagenesis of some of these residues, such as D186 (D4.60), F131 (F3.32), Y308 (Y7.43), and W109 (W2.60), has been shown to affect this compound binding, validating the computational predictions and highlighting the importance of these specific interactions for its high affinity. core.ac.uk The binding of this compound in these transmembrane pockets is distinct from the binding of the larger chemokine ligands and supports its classification as an allosteric modulator. nih.govcore.ac.uk

Key Residues Involved in this compound Binding (Based on Ballesteros-Weinstein numbering):

HelixResidue (Absolute)Residue (Ballesteros-Weinstein)
1Y39Y1.39
2W109W2.60
3F131F3.32
4D186D4.60
6Y271Y6.51
7S304S7.39
7Y308Y7.43

This table summarizes some of the key residues identified through mutagenesis and modeling studies as being involved in the binding of this compound to CXCR3. medkoo.comnih.govcore.ac.uk

Site-Directed Mutagenesis and Binding Site Elucidation

Identification of Specific Amino Acid Residues in CXCR3 Critical for this compound Binding

Research has identified several specific amino acid residues within the transmembrane helices of CXCR3 that are critical for the binding of this compound. nih.gov These residues are located in different transmembrane helices and contribute to the formation of the this compound binding pocket. Key residues identified through mutagenesis and modeling include Tyrosine 1.39 (Y1.39), Tryptophan 2.60 (W2.60), Phenylalanine 3.32 (F3.32), Aspartate 4.60 (D4.60), Tyrosine 6.51 (Y6.51), Serine 7.39 (S7.39), and Tyrosine 7.43 (Y7.43). nih.gov Mutation of these residues has been shown to affect the binding of this compound to CXCR3. nih.gov

Role of Transmembrane Helices (e.g., TM1, TM2, TM3, TM4, TM6, TM7) in this compound Interaction

This compound interacts with residues located across multiple transmembrane helices of CXCR3. nih.gov The binding site of this compound is situated within the transmembrane domains, extending from a minor pocket into a major pocket. nih.gov This interaction involves residues found in transmembrane helices 1, 2, 3, 4, 6, and 7. nih.gov Specifically, this compound is located between residues in TM1 (Y1.39), TM2 (W2.60), TM3 (F3.32), TM4 (D4.60), TM6 (Y6.51), and TM7 (S7.39, Y7.43). nih.gov This widespread interaction across several helices contributes to the high affinity binding of this compound to CXCR3.

Comparative Analysis of this compound Binding Sites with Other Distinct CXCR3 Antagonists (e.g., NBI-74330)

Comparative analysis of the binding sites of this compound and other high-affinity CXCR3 antagonists, such as NBI-74330, reveals both overlapping and differential interactions within the transmembrane region of CXCR3. nih.govnih.gov While both compounds bind in an allosteric fashion within the transmembrane domains, their precise binding poses and the extent of their interaction pockets differ. nih.govnih.govresearchgate.net

NBI-74330 is primarily anchored in the transmembrane minor pocket, interacting with residues in helices 2 (W2.60, D2.63), 3 (F3.32), and 7 (S7.39, Y7.43). nih.govresearchgate.net In contrast, this compound extends further from the minor pocket into the major pocket of the transmembrane domains. nih.govresearchgate.net As a result, this compound interacts with a broader set of residues across more transmembrane helices, including TM1, TM4, and TM6, in addition to the helices involved in NBI-74330 binding (TM2, TM3, and TM7). nih.gov

The following table summarizes the key amino acid residues and transmembrane helices involved in the binding of this compound and NBI-74330 to human CXCR3, based on site-directed mutagenesis and in silico modeling studies:

CompoundKey Amino Acid Residues (Ballesteros-Weinstein notation)Involved Transmembrane HelicesBinding Pocket Location
This compoundY1.39, W2.60, F3.32, D4.60, Y6.51, S7.39, Y7.43TM1, TM2, TM3, TM4, TM6, TM7Minor pocket extending into major pocket
NBI-74330W2.60, D2.63, F3.32, S7.39, Y7.43TM2, TM3, TM7Primarily minor pocket

This differential binding explains how these chemically distinct antagonists, this compound (a piperazinyl-piperidine) and NBI-74330 (an 8-azaquinazolinone), despite being high-affinity ligands, exhibit overlapping yet distinct binding sites and potentially different allosteric effects on CXCR3 function. nih.govnih.govresearchgate.net

Methodological Approaches in Vuf11211 Research

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are fundamental techniques used to determine the affinity and density of receptors in a given sample, as well as the binding characteristics of ligands like VUF11211. These assays typically involve the use of radiolabeled ligands.

Saturation Binding Experiments with [3H]this compound

Saturation binding experiments are performed to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for its receptor. Radiolabeling of this compound has yielded [3H]this compound, which has been utilized in radioligand binding studies. researchgate.netnih.govbiorxiv.org These studies have shown that [3H]this compound exhibits high affinity for CXCR3. nih.govmedchemexpress.com

The binding of [3H]this compound to CXCR3 has been characterized by a Kd value of 0.65 nM. nih.govmedchemexpress.com Furthermore, kinetic studies have determined the association (kon) and dissociation (koff) rates of [3H]this compound binding to CXCR3. The reported association rate is 0.03 minute⁻¹nM⁻¹, and the dissociation rate is 0.02 minute⁻¹. nih.gov

Saturation binding assays are typically carried out by incubating increasing concentrations of the radioligand with membrane preparations or cells expressing the receptor until equilibrium is reached. biorxiv.orggiffordbioscience.com Non-specific binding is determined in the presence of an excess concentration of unlabeled ligand and is subtracted from the total binding to yield specific binding. biorxiv.orggiffordbioscience.com Data are then analyzed using non-linear curve fitting to determine the Kd and Bmax values. biorxiv.orggiffordbioscience.com

Data from Saturation Binding Experiments with [3H]this compound:

ParameterValueUnitReceptorReference
Kd0.65nMCXCR3 nih.govmedchemexpress.com
kon0.03minute⁻¹nM⁻¹CXCR3 nih.gov
koff0.02minute⁻¹CXCR3 nih.gov
Bmax8.0 ± 1.0pmol/mg proteinCXCR3 (HEK293) researchgate.net

Notably, the Bmax value obtained for [3H]this compound binding at HEK293 cells expressing CXCR3 has been reported to be significantly higher (68-fold) than that previously reported for [125I]CXCL11 binding (8.0 ± 1.0 versus 1.0 ± 0.3 pmol/mg protein, respectively), suggesting that this compound may bind to a different population of CXCR3 conformations compared to agonists like CXCL11. nih.govresearchgate.net

Competition Binding Assays to Determine Inhibition Constants of Novel Ligands

Competition binding assays are employed to determine the binding affinity (expressed as an inhibition constant, Ki) of unlabeled compounds by assessing their ability to displace a radiolabeled ligand from the receptor. giffordbioscience.comperceptive.com [3H]this compound has been used as a radioligand to validate its application in assessing the pharmacology of diverse classes of CXCR3 compounds, including both antagonists and agonists, as well as this compound analogs. nih.gov

In a competition binding assay, a fixed concentration of the radiolabeled ligand ([3H]this compound) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. giffordbioscience.comolemiss.edu The reduction in radioligand binding is measured, and the data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding. giffordbioscience.comolemiss.edu The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand. giffordbioscience.commdpi.com This method allows for the assessment of the relative affinity of novel ligands for the same binding site as this compound or to determine if they share a common binding site. perceptive.com

Cell-Based Functional Assays for CXCR3 Activity

Beyond simply measuring ligand binding, cell-based functional assays are essential for understanding the biological effects of this compound on CXCR3 activity, including its impact on downstream signaling pathways and cellular responses.

Assessment of this compound's Effect on Chemotaxis in Immune Cells

Chemotaxis is the directed migration of cells in response to a chemical gradient. Chemokine receptors, including CXCR3, play a critical role in mediating the chemotaxis of immune cells, such as T cells and natural killer cells, to sites of inflammation or infection. researchgate.netibidi.comnih.gov Chemotaxis assays are used to evaluate the ability of compounds to induce or inhibit this directed cell movement. ibidi.comcellomaticsbio.com

These assays can be performed using various methods, including transwell systems, where cells migrate through a porous membrane towards a chemoattractant in the lower chamber. cellomaticsbio.com The number of cells that migrate to the lower chamber is then quantified. While CXCR3 and its role in immune cell chemotaxis are well-established researchgate.netibidi.comnih.gov, and this compound is characterized in the context of CXCR3 research nih.gov, specific data detailing this compound's direct effect on chemotaxis in immune cells was not prominently featured in the provided search results. However, studies with related biased agonists of CXCR3 have demonstrated differential effects on T cell chemotaxis. nih.gov

Studies of G-Protein Coupling and Signaling Pathways (e.g., cAMP, calcium mobilization)

CXCR3, as a G protein-coupled receptor, mediates intracellular signaling primarily through coupling to G proteins, particularly Gαi. nih.govcore.ac.uknih.gov Activation of Gαi can lead to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels. nih.govfrontiersin.org G protein coupling can also trigger other downstream signaling events, such as calcium mobilization. nih.govcore.ac.ukfrontiersin.orgbiorxiv.org

Functional assays are used to monitor these signaling events in cells expressing CXCR3. cAMP assays measure changes in intracellular cAMP levels, while calcium mobilization assays detect increases in intracellular calcium concentrations using fluorescent indicators. nih.govbiorxiv.org this compound has been characterized as an inverse agonist at a constitutively active mutant of CXCR3, indicating its ability to reduce the basal activity of the receptor in the absence of an agonist. nih.gov While the search results confirm that cAMP and calcium mobilization assays are used in CXCR3 research nih.govnih.govbiorxiv.org, specific quantitative data on this compound's effects on these pathways were not extensively detailed in the provided snippets, beyond its classification as an inverse agonist.

β-Arrestin Recruitment Assays (e.g., BRET-based systems)

In addition to G protein coupling, GPCRs can also signal through β-arrestin recruitment. researchgate.netnih.govdiscoverx.com β-Arrestins are involved in receptor desensitization, internalization, and the activation of distinct signaling pathways. discoverx.com β-Arrestin recruitment assays are used to measure the interaction between the activated receptor and β-arrestin proteins. discoverx.comrevvity.com

Bioluminescence Resonance Energy Transfer (BRET) is a common technology used in β-arrestin recruitment assays. researchgate.netmdpi.comnih.govnih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.net In BRET-based assays, the receptor is typically fused to a bioluminescent donor (e.g., Renilla luciferase or NanoLuc), and β-arrestin is fused to a fluorescent acceptor (e.g., YFP or mVenus). nih.govbiorxiv.orgnih.govbiorxiv.org Upon receptor activation and subsequent β-arrestin recruitment, the close proximity of the donor and acceptor leads to energy transfer and the emission of light at the acceptor's wavelength, which can be measured. nih.govbiorxiv.org

BRET-based β-arrestin2 recruitment assays have been utilized in the study of CXCR3 and related ligands. researchgate.netmdpi.comnih.govnih.govbiorxiv.orgbiorxiv.orgresearchgate.net While this compound is mentioned in the context of studies employing these methods researchgate.netmdpi.combiorxiv.orgresearchgate.net, direct quantitative data on this compound's effect on β-arrestin recruitment was not explicitly provided for this compound itself in the search results, though the effects of other biased agonists like VUF10661 and VUF11418 on β-arrestin recruitment to CXCR3 have been reported. nih.govnih.gov The characterization of this compound as an inverse agonist suggests its primary action is likely to reduce basal receptor activity rather than promote β-arrestin recruitment, consistent with typical inverse agonist pharmacology at constitutively active receptors.

Advanced Biophysical and Biochemical Techniques

Advanced techniques such as Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Resonance Energy Transfer (FRET), and microtiter plate-based antibody-competition assays have been utilized in studies involving this compound or the receptors it targets, providing insights into receptor conformational changes, protein-protein interactions, and ligand binding affinities.

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) for Conformational Studies

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are powerful techniques used to study molecular proximity and conformational dynamics of proteins, including G protein-coupled receptors (GPCRs) like chemokine receptors. BRET involves the non-radiative transfer of energy from a bioluminescent donor (typically a luciferase) to a fluorescent acceptor protein when they are in close proximity (typically 1-10 nm) bmglabtech.commpg.de. FRET, similarly, relies on energy transfer between a donor fluorophore and an acceptor fluorophore, requiring spectral overlap between the donor's emission and the acceptor's excitation spectra and close proximity mpg.deresearchgate.net.

In the context of research involving this compound and related chemokine receptors, BRET has been applied to study β-arrestin2 recruitment to receptors such as CXCR3 and ACKR3 biorxiv.orgresearchgate.netnih.gov. β-arrestin recruitment is a key event in GPCR signaling and desensitization, and monitoring this process via BRET can provide information about receptor activation and signaling bias induced by ligands. Studies have utilized NanoLuc-mediated BRET (NanoBRET) to measure ligand binding to GPCRs, including CXCR3 researchgate.netmdpi.com. This homogeneous assay format allows for real-time measurement of ligand binding without separation steps mdpi.com. BRET assays have also been used to detect conformational changes in β-arrestin itself using biosensors nih.gov.

FRET-based approaches have also been developed and applied in the study of chemokine receptors relevant to this compound research. For instance, a FRET-based ACKR3 conformational sensor has been utilized to assess receptor activation and conformational changes induced by ligands biorxiv.orgresearchgate.netbiorxiv.org. Additionally, FRET-based sensors like the EPAC sensor have been used to measure intracellular cAMP levels, an indicator of receptor activity, in cells expressing chemokine receptors nih.govnvkfb.nl. While these FRET-based conformational studies and functional assays have been applied to chemokine receptors, specific detailed data on this compound directly inducing conformational changes measured by BRET or FRET in the provided snippets is limited, with the techniques often described in the context of the receptor system or applied to other ligands in papers that also mention this compound biorxiv.orgnih.gov.

Microtiter Plate-Based Antibody-Competition Assays for Ligand Affinity Determination

Microtiter plate-based antibody-competition assays represent a convenient method for determining the binding affinities of ligands to their target receptors in a high-throughput format. This type of assay involves competition between an unlabeled ligand of interest and a labeled antibody that binds to the receptor. The extent to which the unlabeled ligand can displace the binding of the labeled antibody is indicative of its affinity for the receptor.

A microtiter plate-based antibody-competition assay has been developed and used to determine the binding affinities of CXCR4 ligands in living cells nih.govresearchgate.net. This assay typically utilizes a fluorescence-tagged monoclonal antibody, such as the APC-labeled 12G5 antibody, which binds to CXCR4 nih.govresearchgate.net. By incubating cells expressing the receptor with a fixed concentration of the labeled antibody and increasing concentrations of the unlabeled ligand, a competition binding curve can be generated to calculate the ligand's affinity (e.g., Ki value) nih.gov.

This compound, although primarily characterized as a CXCR3 ligand, has been mentioned in the context of this type of assay. Specifically, a study noted that a similar pKi value was observed for this compound when measured at 520 nm in a multiplex format using an antibody-competition assay researchgate.net. This suggests that while the assay using the 12G5 antibody is primarily designed for CXCR4 ligands, the methodology or similar antibody-competition principles can be applied or compared across different chemokine receptor ligands, including this compound, potentially in multiplexed assay formats. Variations in determined binding affinity values for unlabeled ligands in competition binding assays on chemokine receptors can occur and may be related to the different probes used researchgate.net.

Preclinical Research Applications and Therapeutic Hypotheses for Vuf11211

Investigation of VUF11211 in Immune and Inflammatory Disease Models (Preclinical)

CXCR3 and its ligands play significant roles in the recruitment of immune cells to sites of inflammation. Consequently, modulation of CXCR3 activity is being investigated as a therapeutic strategy in several immune and inflammatory conditions. Preclinical studies utilizing this compound or its derivatives have provided insights into the potential of targeting CXCR3 in diseases such as atherosclerosis and chronic lymphocytic leukemia, as well as in the broader context of cancer pathophysiology.

Impact on Chemotactic Behavior of Chronic Lymphocytic Leukemia (CLL) Cells in in vitro and ex vivo Models

Chemokine receptors, including CXCR3 and CXCR4, are involved in the migration and tissue retention of chronic lymphocytic leukemia (CLL) cells, influencing disease progression. Investigations into the functional interplay of these receptors in CLL cell chemotaxis have utilized pharmacological tools like this compound. In chemotaxis assays using CLL cells, pre-stimulation with CXCR3 ligands (CXCL9, CXCL10, or CXCL11) or a high-affinity CXCR3 agonist (VUF11418) significantly reduced directed cell migration towards CXCL12 (the ligand for CXCR4). nih.gov However, incubation with this compound, described as a CXCR3 antagonist in this context, did not interfere with the chemotactic ability of CLL cells towards CXCL12. nih.gov This finding suggests that while CXCR3 activation can influence CXCL12-induced chemotaxis in CLL cells, antagonism of CXCR3 by this compound under the tested conditions did not block this migratory response.

Here is a summary of the observed effects on CLL cell chemotaxis towards CXCL12:

Pre-stimulation TreatmentEffect on Chemotaxis towards CXCL12Citation
CXCL9 (CXCR3 ligand)Significantly reduced nih.gov
CXCL10 (CXCR3 ligand)Significantly reduced nih.gov
CXCL11 (CXCR3 ligand)Significantly reduced nih.gov
VUF11418 (CXCR3 agonist)Reduced nih.gov
This compound (CXCR3 antagonist)Did not interfere nih.gov

Exploration of CXCR3 Modulation in Cancer Pathophysiology (preclinical context)

The role of CXCR3 in cancer pathophysiology is complex and can be dual, exhibiting both anti-tumor and pro-tumor effects depending on the cancer type and the specific CXCR3 variants involved (CXCR3-A and CXCR3-B). frontiersin.orgcore.ac.uk CXCR3 is expressed on various immune cells, including activated T cells, and plays a role in their infiltration into the tumor microenvironment, which can be crucial for anti-cancer immunity. frontiersin.orgmdpi.com CXCR3-A is generally associated with promoting cell proliferation and migration, while CXCR3-B may inhibit these processes and promote apoptosis. nih.govfrontiersin.org Modulation of the CXCR3 axis is being explored as a potential therapeutic strategy in cancer. frontiersin.orgcore.ac.uk While the search results did not detail specific preclinical studies using this compound to directly treat cancer models, its characterization as a CXCR3 inverse agonist/antagonist makes it a relevant tool for studying the effects of blocking CXCR3 signaling in the context of cancer. nih.govmedchemexpress.com Understanding the intricate roles of CXCR3 variants and their modulation by compounds like this compound in preclinical cancer models is essential for evaluating the therapeutic potential of targeting this receptor in oncology. nih.govfrontiersin.org For instance, in pancreatic cancer, while CXCR3 ligands might mediate T cell trafficking, cancer-associated fibroblasts (CAFs) could potentially impede T cell mobility, highlighting the complex tumor microenvironment interactions. mdpi.com

This compound as a Prototypical Allosteric Probe for Elucidating CXCR3 Pharmacology

This compound has been specifically characterized and utilized as a prototypical allosteric probe for studying the pharmacology of the CXCR3 receptor. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net Unlike orthosteric ligands that bind to the primary chemokine-binding site, allosteric modulators like this compound bind to distinct sites on the receptor, influencing its conformation and signaling. nih.govresearchgate.net this compound is described as a small-molecule allosteric inverse agonist of CXCR3. nih.govmedchemexpress.com Radiolabeling of this compound to create [3H]this compound has been instrumental in radioligand binding studies to assess CXCR3 pharmacology. nih.govresearchgate.netresearchgate.net These studies have shown that [3H]this compound exhibits high affinity for CXCR3 (Kd = 0.65 nM) and displays reasonably fast association and dissociation kinetics. nih.govresearchgate.netresearchgate.net

Key binding characteristics of [3H]this compound for human CXCR3 include:

ParameterValueCitation
Dissociation Constant (Kd)0.65 nM nih.govresearchgate.netresearchgate.net
Association Rate (kon)0.03 minute-1nM-1 nih.govresearchgate.netresearchgate.net
Dissociation Rate (koff)0.02 minute-1 nih.govresearchgate.netresearchgate.net

The application of [3H]this compound has been validated with various classes of CXCR3 compounds, including both antagonists and agonists, as well as this compound analogs. nih.govresearchgate.net Interestingly, this compound appears to bind to a different population of CXCR3 conformations compared to orthosteric agonists like CXCL11. nih.govresearchgate.netresearchgate.net This differential binding highlights its allosteric nature and its utility in exploring distinct functional states of the receptor. The use of an allosteric radioligand like [3H]this compound is particularly valuable because the assessment of affinity for allosteric modulators can be complicated when using orthosteric radioligands. nih.govresearchgate.net Thus, this compound serves as a crucial probe for dissecting the complexities of CXCR3 allosteric modulation.

Future Directions in the Academic Discovery and Optimization of Allosteric Modulators for Chemokine Receptors

The characterization of this compound as an allosteric inverse agonist and the development of its radiolabeled form have significant implications for the future of academic drug discovery and optimization efforts targeting chemokine receptors. The findings related to this compound indicate that this allosteric inverse agonist radioligand for CXCR3 has the potential to facilitate the discovery, characterization, and optimization of allosteric modulators for CXCR3 and potentially other chemokine receptors. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net

Allosteric modulation offers advantages over orthosteric targeting, including potentially greater specificity and the ability to fine-tune receptor activity. However, studying allosteric sites and their ligands can be challenging. The availability of well-characterized allosteric probes like this compound provides researchers with a valuable tool to:

Identify novel allosteric binding sites on chemokine receptors.

Screen for new allosteric modulator chemotypes.

Characterize the pharmacological profiles of these new compounds, including their binding affinity and effects on receptor function (e.g., inverse agonism, antagonism, positive or negative modulation of orthosteric ligand binding or signaling).

Elucidate the mechanisms of allosteric modulation and how they differ from orthosteric interactions.

Optimize the properties of lead allosteric compounds.

The experience gained from characterizing this compound and utilizing [3H]this compound provides a framework and methodology for the academic discovery and development of allosteric modulators for other chemokine receptors, which are important therapeutic targets in a wide range of diseases, including inflammatory disorders and cancer. core.ac.ukbiorxiv.org Continued research building upon the knowledge gained from studies with this compound is expected to advance the field of chemokine receptor pharmacology and drug discovery.

Q & A

Q. What are the key pharmacological properties of VUF11211, and how are they experimentally validated?

this compound is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic nitrogen atoms critical for receptor interaction . Pharmacological characterization typically involves radioligand displacement assays to determine binding affinity (pIC50). For example, this compound exhibits a pIC50 of 4.7 ± 0.2 for human ACKR3, validated via competitive binding studies using tritiated ligands . Methodological steps include:

  • Using HEK293 cells expressing CXCR3/ACKR3 for in vitro assays.
  • Employing concentration-response curves to calculate IC50 values.
  • Validating specificity by testing against structurally distinct antagonists (e.g., NBI-74330) .

Q. How is this compound metabolized in biological systems, and what analytical techniques are used to profile its metabolites?

Metabolic profiling of this compound involves liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites . Key steps include:

  • Incubating this compound (20–100 μM) with liver microsomes or hepatocytes.
  • Detecting metabolites via m/z ratios (e.g., M1: 476.198, M2: 380.221) and structural elucidation using tandem MS.
  • Assessing bioactivity of metabolites using receptor-binding assays to determine retained antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different receptor subtypes?

Discrepancies in binding data (e.g., lower affinity for ACKR3 vs. CXCR3) require systematic analysis:

  • Receptor-specific assays : Compare results across isoforms (e.g., CXCR3A vs. CXCR3B) using identical assay conditions.
  • Structural analysis : Use molecular docking to evaluate binding pocket differences (e.g., steric hindrance from receptor-specific residues) .
  • Data normalization : Control for variables like cell line variability (e.g., HEK293 vs. CHO cells) and ligand batch purity .

Q. What experimental strategies optimize the design of in vivo studies using this compound as a CXCR3 antagonist?

Key considerations include:

  • Radiolabeling : Synthesize fluorine-18 or tritium-labeled this compound for PET imaging or biodistribution studies (e.g., monitoring atherosclerotic plaque inflammation in mice) .
  • Dose-response calibration : Pre-test metabolite stability in plasma to avoid off-target effects from degradants .
  • Control groups : Use CXCR3 knockout models to confirm receptor-specific effects .

Q. How can structure-activity relationship (SAR) studies of this compound inform the design of novel chemokine receptor antagonists?

SAR analysis involves:

  • Scaffold modification : Introduce halogen substitutions (e.g., fluorine) to enhance metabolic stability without compromising receptor affinity .
  • Binding mode comparison : Contrast this compound’s interaction with CXCR3 against other antagonists (e.g., NBI-74330) to identify conserved pharmacophores .
  • Functional assays : Test truncated analogs to isolate critical moieties (e.g., basic nitrogen atoms) for receptor antagonism .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Non-linear regression : Fit concentration-response curves using software like GraphPad Prism to calculate EC50/IC50.
  • Error propagation : Include error bars representing SEM from triplicate experiments .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points in high-throughput screening .

Q. How should researchers address variability in metabolite quantification across LC-MS platforms?

  • Internal standards : Use deuterated analogs of this compound metabolites for peak normalization .
  • Cross-platform calibration : Validate results against reference datasets from validated labs.
  • Batch correction : Apply algorithms like ComBat to adjust for technical variability in multi-instrument studies .

Data Presentation Standards

Q. What are the best practices for presenting metabolic profiling data in peer-reviewed journals?

  • Tables : List metabolites with m/z, retention time, and relative abundance (e.g., Table 1 in ).
  • Figures : Use chromatograms with annotated peaks and dose-dependent metabolic curves .
  • Supplementary materials : Provide raw LC-MS spectra and computational docking files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.